molecular formula C12H14O3 B2781533 (2R,3R)-2-Phenyloxane-3-carboxylic acid CAS No. 1969287-70-4

(2R,3R)-2-Phenyloxane-3-carboxylic acid

Cat. No.: B2781533
CAS No.: 1969287-70-4
M. Wt: 206.241
InChI Key: PLTXACXZZGZCLU-MNOVXSKESA-N
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Description

(2R,3R)-2-Phenyloxane-3-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its unique structural properties, which include a phenyloxane ring and a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-Phenyloxane-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the formation of the desired enantiomers. One common method involves the use of oxalic acid and hydrogen peroxide in an epoxidation reaction, which is carried out at low temperatures and high pressures to maximize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-Phenyloxane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

(2R,3R)-2-Phenyloxane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of (2R,3R)-2-Phenyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane: Notable for its fluorine substitution, which provides greater stability to the molecule.

    rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine: Known for its unique trifluoromethyl group, which enhances its chemical reactivity.

Uniqueness: (2R,3R)-2-Phenyloxane-3-carboxylic acid is unique due to its specific structural arrangement and the presence of both a phenyloxane ring and a carboxylic acid group. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(2R,3R)-2-phenyloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXACXZZGZCLU-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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